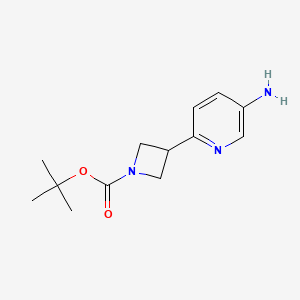
Tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H19O2N3 It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and an aminopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate typically involves the following steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) and a base such as triethylamine (TEA).
-
Introduction of the Aminopyridine Moiety: : The aminopyridine group can be introduced via nucleophilic substitution reactions. A common approach involves the reaction of a halogenated pyridine derivative with an amine.
-
Esterification: : The final step involves the esterification of the azetidine ring with tert-butyl chloroformate (Boc-Cl) under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the aminopyridine moiety. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : Reduction reactions can target the azetidine ring or the pyridine moiety. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
-
Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives react with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other peroxides.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogenated pyridine derivatives, amines, thiols, and bases like NaOH or KOH.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the azetidine or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and binding affinities. Its aminopyridine moiety is particularly useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for drug candidates targeting specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminopyridine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. The azetidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-((diethylamino)methyl)azetidine-1-carboxylate
- Tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
- Tert-butyl 1-(4-methoxybenzyl)azetidine-2-carboxylate
Uniqueness
Tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate is unique due to the presence of the aminopyridine moiety, which imparts distinct chemical and biological properties. This differentiates it from other azetidine derivatives, which may lack the same level of reactivity or specificity in biological systems.
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-9(8-16)11-5-4-10(14)6-15-11/h4-6,9H,7-8,14H2,1-3H3 |
InChI Key |
MHGDPZYYIDOMPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















